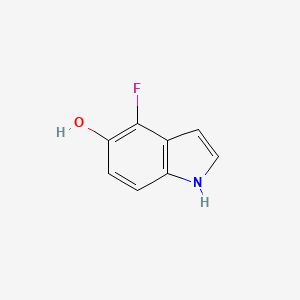

4-fluoro-1H-indol-5-ol

Descripción general

Descripción

4-Fluoro-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 4-position and a hydroxyl group at the 5-position of the indole ring imparts unique chemical and biological properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indol-5-ol typically involves the introduction of a fluorine atom and a hydroxyl group onto the indole ring. One common method is the electrophilic fluorination of 5-hydroxyindole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes steps like nitration, reduction, and fluorination under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinonoid structures.

Reduction: The compound can be reduced to form various hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: Formation of quinonoid derivatives.

Reduction: Hydrogenated indole derivatives.

Substitution: Various substituted indole compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-Fluoro-1H-indol-5-ol and its derivatives have diverse applications in scientific research, including their use as building blocks in the synthesis of complex compounds, and in studies related to enzyme inhibition, receptor binding and cellular signaling pathways. Indole derivatives, including this compound, have demonstrated potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activities

This compound's biological activity is attributed to its ability to interact with multiple biological targets:

- Receptor Binding The compound shows a high affinity for various receptors involved in critical signaling pathways, influencing cellular responses and gene expression.

- Enzyme Inhibition It has been reported to inhibit specific enzymes that play roles in cancer cell proliferation and inflammatory processes. For example, it may inhibit DNA replication enzymes, leading to increased DNA damage and apoptosis in cancer cells.

Scientific Research Applications

This compound has diverse applications in scientific research:

- Chemistry It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

- Biology The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

- Industry The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Case Studies and Research Findings

- Antiviral Activity Research demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus, indicating significant antiviral potential.

- Anticancer Properties A study showed that the compound could inhibit certain cancer cell lines by inducing apoptosis through the inhibition of key enzymes involved in DNA replication. The presence of the fluorine atom was noted to enhance its potency compared to non-fluorinated analogs. Compound 4 caused cell cycle arrest at the G2/M phase and induced apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels . The in vivo studies in a xenograft model of MHCC-97H cells showed that 4 significantly inhibited tumor growth by 75.4% without causing notable toxicity .

- Anti-inflammatory Effects In vitro assays revealed that this compound significantly inhibited the production of interleukin-6 and interleukin-8 in human bronchial epithelial cells, showcasing its potential as an anti-inflammatory agent.

Mecanismo De Acción

The mechanism of action of 4-fluoro-1H-indol-5-ol involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The indole ring system allows for π-π stacking interactions with aromatic amino acids in proteins, contributing to its binding affinity and specificity.

Comparación Con Compuestos Similares

5-Hydroxyindole: Lacks the fluorine atom, resulting in different chemical and biological properties.

4-Fluoroindole: Lacks the hydroxyl group, affecting its reactivity and interactions.

5-Fluoroindole: Fluorine at a different position, leading to distinct chemical behavior.

Uniqueness: 4-Fluoro-1H-indol-5-ol is unique due to the combined presence of both fluorine and hydroxyl groups on the indole ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

4-Fluoro-1H-indol-5-ol is a fluorinated derivative of indole, characterized by a fluorine atom at the 4-position and a hydroxyl group at the 5-position of the indole ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and kinase inhibition properties. The unique structural features imparted by the fluorine and hydroxyl groups enhance its interaction with biological targets, making it a valuable candidate for pharmaceutical applications.

- Molecular Formula : C8H6FNO

- Molecular Weight : 155.14 g/mol

The presence of fluorine increases lipophilicity and metabolic stability, which are critical for drug design and efficacy.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that compounds with indole structures often possess antimicrobial properties. The introduction of fluorine can enhance these effects due to increased interactions with microbial targets.

- Anticancer Properties :

-

Kinase Inhibition :

- Kinases are crucial in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment. This compound has shown promise in inhibiting specific kinases, thus potentially impacting tumor growth.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- π-π Stacking Interactions : The indole ring allows for π-π stacking interactions with aromatic amino acids in proteins, contributing to its specificity and effectiveness as a ligand .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 5-Hydroxyindole | Hydroxyl group at position 5 | Antidepressant properties |

| 4-Chloroindole | Chlorine instead of fluorine at position 4 | Antimicrobial activity |

| 1-Methylindole | Methyl group at position 1 | Neuroprotective effects |

| Indole | Parent structure without substituents | Base structure for many derivatives |

The combination of both fluorine and hydroxyl groups in this compound enhances its biological activity compared to other indoles, making it a significant candidate for further research and development.

Case Studies

Several studies have investigated the biological activities of this compound:

-

Anticancer Study :

- A study demonstrated that derivatives of indole, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways.

- Kinase Inhibition Research :

- Antimicrobial Activity Assessment :

Propiedades

IUPAC Name |

4-fluoro-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZNICPMZHBROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621786 | |

| Record name | 4-Fluoro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288386-04-9 | |

| Record name | 4-Fluoro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.